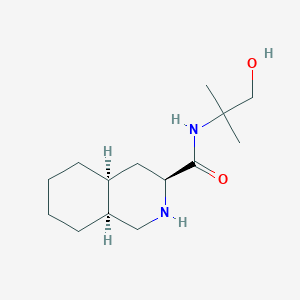

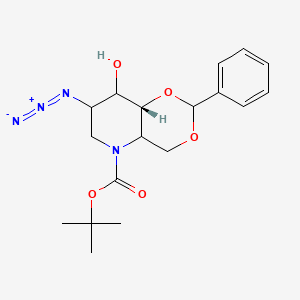

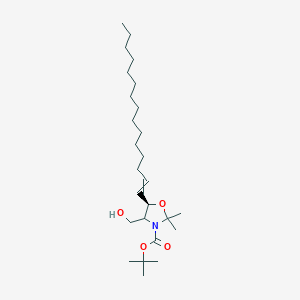

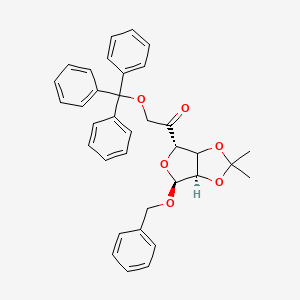

(3S,4aS,8aS)-Decahydro-N-(2-hydroxy-1,1-dimethylethyl)-3-isoquinolinecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S,4aS,8aS)-Decahydro-N-(2-hydroxy-1,1-dimethylethyl)-3-isoquinolinecarboxamide, also known as DHIQ, is a synthetic compound that has been studied for its potential medical applications. DHIQ is a member of the isoquinolinecarboxamide family of compounds, which are derivatives of isoquinoline and are known for their pharmacological properties. DHIQ is a highly lipophilic compound, meaning that it is easily absorbed by the body and has a long-lasting effect. DHIQ has been studied for its potential to act as an anticonvulsant, anti-inflammatory, and analgesic agent.

Scientific Research Applications

Crystal Structure Analysis : This compound has been studied for its crystal structures, particularly in the form of hemihydrates. These structures have been found to exhibit moderate antimalarial activity in vitro against Plasmodium falciparum (Cunico et al., 2016).

HIV Proteinase Inhibition : The compound has been explored as a part of a series of penicillin-derived HIV proteinase inhibitors. Its structure has been modified and analyzed for its potential in inhibiting HIV proteinase, which is crucial for the lifecycle of the HIV virus (Kitchin et al., 1994).

Catalytic Hydrogenation : Research has been conducted on the heterogeneous catalytic hydrogenation of this compound, demonstrating its use in chemical synthesis and the pharmaceutical industry. The study focuses on the selectivity and deactivation of various catalysts used in the hydrogenation process (Kwak et al., 2002).

Synthesis of Analogues : Various analogues of this compound have been synthesized for studying their opioid receptor functional antagonism. These studies are essential for understanding the interaction of these compounds with opioid receptors and developing new therapeutic agents (Cueva et al., 2009).

Antimalarial and Antitrypanosomal Activities : Compounds with a similar decahydroquinoline skeleton have shown significant activity against malaria and trypanosomiasis. These findings are vital for the development of new antimalarial drugs (Wright et al., 2002).

Opioid Receptor Antagonism : Further studies on N-substituted cis-4a-(3-hydroxyphenyl)-8a-methyloctahydroisoquinolines have been conducted to understand their role as opioid receptor pure antagonists, which is significant in pain management and addiction treatment (Carroll et al., 2005).

Synthesis of Nelfinavir : This compound has been used in the synthesis of nelfinavir, a medication used to treat HIV/AIDS. The study details an efficient and environmentally friendly procedure for the synthesis (Yan et al., 2008).

Neuroleptic Properties : Some derivatives of this compound have shown potential neuroleptic properties, which could be valuable in treating psychiatric disorders (Clarke et al., 1978).

properties

IUPAC Name |

(3S,4aS,8aS)-N-(1-hydroxy-2-methylpropan-2-yl)-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N2O2/c1-14(2,9-17)16-13(18)12-7-10-5-3-4-6-11(10)8-15-12/h10-12,15,17H,3-9H2,1-2H3,(H,16,18)/t10-,11+,12-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNCQVDWVNKMOOB-TUAOUCFPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)NC(=O)C1CC2CCCCC2CN1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(CO)NC(=O)[C@@H]1C[C@@H]2CCCC[C@@H]2CN1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

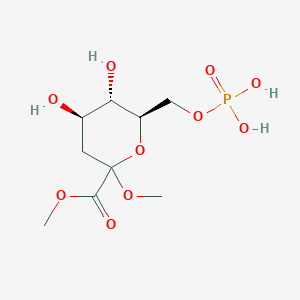

![2-(Hydroxymethyl)-6-[[3,4,5-trihydroxy-6-(4-nitrophenoxy)oxan-2-yl]methoxy]oxane-3,4,5-triol](/img/structure/B1140160.png)

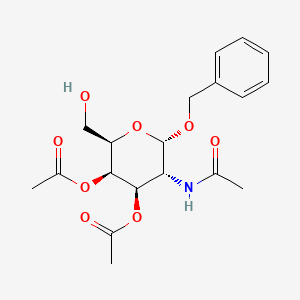

![(5S)-5-[(1S)-Methylpropyl]-morpholin-3-one](/img/structure/B1140181.png)